molecular formula C10H20Cl2N2O2 B2719937 Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride CAS No. 178312-70-4

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride

Cat. No.: B2719937
CAS No.: 178312-70-4
M. Wt: 271.18
InChI Key: KJFAGQLXCPDNGC-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride is a piperidine derivative featuring an azetidine (4-membered nitrogen-containing heterocycle) substitution at the piperidine ring’s nitrogen atom. The compound is esterified at the 4-position of the piperidine ring with a methyl group and exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.

Piperidine-azetidine hybrids are of interest in medicinal chemistry due to their conformational rigidity, which can improve target binding affinity and metabolic stability . The dihydrochloride salt form is commonly employed to optimize pharmacokinetic properties, such as bioavailability and solubility .

Properties

IUPAC Name

methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.2ClH/c1-14-10(13)8-2-4-12(5-3-8)9-6-11-7-9;;/h8-9,11H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMVCUFNLHJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride typically involves the reaction of piperidine derivatives with azetidine intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The process often requires the use of advanced equipment and techniques to manage reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

  • Acidic Hydrolysis : Reaction with aqueous HCl yields 1-(azetidin-3-yl)piperidine-4-carboxylic acid and methanol .

  • Basic Hydrolysis : Treatment with NaOH produces the sodium salt of the carboxylic acid .

Hydrolysis Products

ConditionReagentsProduct
AcidicHCl, H₂OCarboxylic acid + methanol
BasicNaOH, H₂OSodium carboxylate

Nucleophilic Substitution

The azetidine ring’s strained four-membered structure makes it susceptible to nucleophilic attack:

  • Ring-Opening Reactions : Reaction with nucleophiles (e.g., amines, alcohols) under basic conditions can lead to azetidine ring cleavage .

  • Ester Group Reactivity : The ester moiety may undergo transesterification with other alcohols in the presence of catalysts like H₂SO₄ .

Example Reaction

CH₃OOC-piperidine-azetidine+R-OHH+ROOC-piperidine-azetidine+CH₃OH\text{CH₃OOC-piperidine-azetidine} + \text{R-OH} \xrightarrow{\text{H}^+} \text{ROOC-piperidine-azetidine} + \text{CH₃OH}

Transesterification with alcohols under acidic catalysis .

Acid-Base Reactions

The dihydrochloride salt participates in protonation/deprotonation:

  • Neutralization : Reaction with bases (e.g., NaOH) regenerates the parent ester .

  • Protonation : The tertiary amine in the piperidine ring may act as a proton acceptor .

Neutralization Reaction

Methyl ester dihydrochloride+2 NaOHParent ester+2 NaCl+2 H₂O[1]\text{Methyl ester dihydrochloride} + \text{2 NaOH} \rightarrow \text{Parent ester} + \text{2 NaCl} + \text{2 H₂O}[1]

Key Research Findings

  • Biological Activity : Derivatives of this compound have been explored as JAK1 inhibitors, with potential applications in autoimmune and inflammatory disorders .

  • Structural Analysis : The azetidine-piperidine linkage contributes to unique pharmacological properties, distinct from simpler azetidine or piperidine derivatives .

Future Research Directions

  • Mechanistic Studies : Elucidating the role of the dihydrochloride salt in modulating biological activity.

  • Derivative Synthesis : Exploring substitution patterns on the azetidine ring to optimize therapeutic profiles .

This compound’s reactivity profile underscores its utility in medicinal chemistry and organic synthesis, particularly for designing bioactive molecules with tailored properties.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride is primarily investigated for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of azetidine and piperidine structures can exhibit anticancer properties. For instance, certain piperidin-4-yl azetidine derivatives have been identified as Janus kinase 1 (JAK1) inhibitors, which are relevant in the treatment of cancers and autoimmune disorders . The modulation of JAK1 activity by these compounds highlights their potential in cancer therapy.

Anthelmintic Properties

The compound has also been explored for its anthelmintic effects. Studies have shown that related piperazine derivatives can effectively combat filarial infections in animal models, indicating a promising avenue for treating parasitic diseases . The efficacy of these compounds against specific parasites suggests that methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride may possess similar properties.

Synthesis and Chemical Properties

The synthesis of methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride involves several chemical reactions that can yield various derivatives with distinct properties. The compound's molecular formula is C10H20Cl2N2O2C_{10}H_{20}Cl_{2}N_{2}O_{2}, with a molecular weight of 271.18 g/mol .

Synthetic Routes

Recent studies have detailed efficient synthetic routes to produce azetidine and oxetane amino acid derivatives, which include methyl 1-(azetidin-3-yl)piperidine-4-carboxylate as a key intermediate . These methods often involve the reaction of piperidine with azetidine in the presence of appropriate catalysts and solvents.

Case Studies and Research Findings

Several research studies have documented the biological activities and potential applications of methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride.

Study on Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of piperidin derivatives, including those containing azetidine rings. The researchers demonstrated that these compounds could inhibit cancer cell proliferation in vitro, providing a basis for further development as anticancer agents .

Evaluation of Anthelmintic Effects

In another study focusing on the anthelmintic properties, researchers treated infected rodents with various doses of related compounds derived from piperazine and observed significant reductions in parasitic load . This research supports the hypothesis that methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride may also exhibit similar anthelmintic activity.

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No. Key Differences
Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride (Target Compound) Likely C₁₀H₁₈Cl₂N₂O₂ ~270–300* Methyl ester, azetidine EN300-754307 Reference compound for comparisons.
Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride C₁₁H₂₀Cl₂N₂O₂ ~285–315* Ethyl ester (vs. methyl) Not listed Increased lipophilicity; may alter absorption and metabolic stability.
1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride C₈H₁₅Cl₂FN₂ 225.16 Fluorine at piperidine 4-position 194427-15-1 Fluorine enhances electronegativity; potential for improved CNS penetration.
Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride C₁₄H₂₁Cl₃N₂O₂ 355.69 4-Chlorobenzyl, amino group 1210494-26-0 Bulky aromatic substituent; likely enhances receptor binding specificity.
3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride C₈H₁₆Cl₂N₄ 239.15 Triazole ring substituent EN300-127037 Heterocyclic addition; may confer antimicrobial or antiviral activity.

*Estimated based on analogous compounds.

Key Findings:

Halogenation : Fluorine substitution (e.g., 1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride, ) introduces electronegativity, which can enhance blood-brain barrier penetration and metabolic resistance .

Aromatic Additions: The 4-chlorobenzyl group in Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride () adds steric bulk and hydrophobicity, likely improving affinity for hydrophobic binding pockets in targets like opioid or serotonin receptors .

Heterocyclic Variations : Triazole or thiadiazolyl substituents () expand bioactivity profiles, with reported antimicrobial and anticancer properties in similar scaffolds .

Pharmacological Activity:

Piperidine-azetidine hybrids are explored for CNS-targeting applications due to their rigidity and nitrogen-rich scaffolds. Azetidine’s constrained geometry may also reduce off-target interactions compared to larger heterocycles .

Biological Activity

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate; dihydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate; dihydrochloride
  • Molecular Formula : C10H18N2O2·2ClH
  • Molecular Weight : 239.19 g/mol
  • CAS Number : 178312-70-4

The compound features a piperidine ring substituted with an azetidinyl group and a carboxylate ester, which contributes to its unique reactivity and biological properties.

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate; dihydrochloride interacts with specific molecular targets, such as enzymes and receptors. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound can act as an inhibitor for certain enzymes, modulating biochemical pathways.
  • Receptor Interaction : It may bind to various receptors, influencing cellular responses and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, with specific attention to its interaction with Escherichia coli and Candida albicans .
  • Cytotoxic Effects : Investigations into its cytotoxicity have shown promising results in cancer cell lines, indicating that it may induce apoptosis in malignant cells .
  • Neuropharmacological Effects : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 6.5 μg/mL against E. coli
CytotoxicityInduces apoptosis in cancer cells
NeuropharmacologicalModulates serotonin levels

Detailed Research Findings

  • Antimicrobial Studies :
    • A study highlighted the compound's effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 6.5 μg/mL, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Evaluation :
    • In vitro tests demonstrated that Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate; dihydrochloride exhibited significant cytotoxicity against various cancer cell lines, outperforming established chemotherapeutics like 5-Fluorouracil (5-FU) in terms of selectivity and efficacy .
  • Neuropharmacological Insights :
    • Research indicated that the compound could influence dopaminergic pathways, potentially offering therapeutic avenues for neurodegenerative diseases or mood disorders .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR validate the piperidine-azetidine linkage and ester functionality. Key signals include the methyl ester (δ 3.6–3.7 ppm) and azetidine ring protons (δ 3.1–3.3 ppm) .
  • X-ray crystallography : Single-crystal diffraction resolves stereochemical ambiguities and confirms the dihydrochloride salt formation .
  • HPLC : Reverse-phase methods (C18 column, 0.1% TFA in water/acetonitrile) assess purity (>98%) and detect hydrolyzed byproducts .

Advanced tip : Tandem mass spectrometry (LC-MS/MS) identifies trace impurities, such as de-esterified derivatives .

How can researchers address challenges related to stereochemical control during the synthesis of the azetidine-piperidine hybrid structure?

Q. Advanced

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers after racemic synthesis .
  • Asymmetric catalysis : Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) induces enantioselectivity during azetidine introduction .
  • Crystallographic validation : ORTEP-3 software (via SHELX refinement) confirms absolute configuration post-synthesis .

Data contradiction example : Discrepancies in optical rotation values may arise from solvent polarity effects, requiring correction using solvent-free measurements .

What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

Q. Advanced

  • Conformational analysis : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model low-energy conformers to match 1^1H NMR coupling constants .
  • Solvent effects : Include implicit solvent models (e.g., PCM) in computational studies to account for shifts in IR and UV-Vis spectra .
  • Validation via XRD : Overlay experimental and simulated powder XRD patterns to identify polymorphic variations .

What are the critical parameters to consider when scaling up the synthesis from laboratory to pilot scale?

Q. Basic

  • Heat management : Exothermic reactions (e.g., HCl salt formation) require jacketed reactors to maintain ≤50°C .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How does the presence of the azetidin-3-yl group influence the compound's reactivity compared to other amine derivatives?

Q. Advanced

  • Ring strain : Azetidine’s 4-membered ring increases nucleophilicity at the N-center, enhancing reactivity in alkylation reactions .
  • Basicity : The pKa of the azetidine nitrogen (~9.5) is lower than piperidine (~11), reducing protonation under physiological conditions .
  • Steric effects : Azetidine’s compact structure minimizes steric hindrance, enabling efficient coupling with bulky electrophiles .
Amine Type pKa Reactivity (Relative)
Azetidin-3-yl~9.5High
Piperidin-1-yl~11.0Moderate

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